potassium;(2,4-dichlorophenyl)-trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service number 10538797 is known as flavone glycoside dihydrochalcone. This compound is a derivative of flavonoids, which are a class of plant secondary metabolites known for their diverse biological activities. Flavone glycoside dihydrochalcone is particularly noted for its sweetening properties, being significantly sweeter than sucrose.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of flavone glycoside dihydrochalcone involves biotechnological methods. One such method includes the use of a transgenic microorganism containing specific genes that code for bacterial chalcone isomerase and bacterial enoate reductase. The process involves adding flavone glycosides to the transgenic microorganism under conditions that allow simultaneous isomerization and reduction of the flavone glycoside into flavone glycoside dihydrochalcone .
Industrial Production Methods
Industrial production of flavone glycoside dihydrochalcone follows similar biotechnological methods. The process is scaled up to accommodate larger volumes, ensuring the efficient conversion of flavone glycosides to dihydrochalcones. The final product is then isolated and purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Flavone glycoside dihydrochalcone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of flavone glycoside dihydrochalcone can lead to the formation of flavone glycoside quinones, while reduction can yield flavone glycoside alcohols.
Scientific Research Applications
Flavone glycoside dihydrochalcone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Biology: It is used to investigate the biological activities of flavonoids, including their antioxidant and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and as a natural sweetener in diabetic diets.
Industry: It is used in the food industry as a high-intensity sweetener and flavor enhancer.
Mechanism of Action
The mechanism of action of flavone glycoside dihydrochalcone involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to taste receptors on the tongue, leading to the perception of sweetness. Additionally, it may interact with various enzymes and receptors in the body, contributing to its biological activities such as antioxidant and anti-inflammatory effects.
Comparison with Similar Compounds
Flavone glycoside dihydrochalcone can be compared with other similar compounds such as naringin dihydrochalcone, hesperidin dihydrochalcone, and neohesperidin dihydrochalcone. These compounds share similar sweetening properties but differ in their specific chemical structures and biological activities. Flavone glycoside dihydrochalcone is unique in its specific molecular configuration, which contributes to its distinct sweetening potency and biological effects .
Conclusion
Flavone glycoside dihydrochalcone is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique properties and diverse applications make it a valuable subject of scientific research and industrial use.
Properties
IUPAC Name |
potassium;(2,4-dichlorophenyl)-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl2F3.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASOPVJEJIORDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F3K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.